アルファハロケトン

Alpha-haloketones are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) directly attached to the alpha-carbon of a ketone group. These functional groups exhibit diverse reactivity and can be found in natural products and synthetic intermediates.

The structure of an alpha-haloketone typically consists of a carbonyl group (C=O) with a halogen atom attached to the carbon adjacent to the carbonyl, which is often referred to as the alpha-carbon. The presence of the halogen can influence the reactivity and selectivity in various chemical reactions.

Due to their versatile properties, alpha-haloketones are widely used in organic synthesis for the preparation of a wide range of compounds. They serve as valuable precursors in the construction of more complex molecules through processes such as nucleophilic substitution or other functional group transformations. Additionally, some alpha-haloketones have found applications in pharmaceuticals and agrochemicals due to their unique chemical properties.

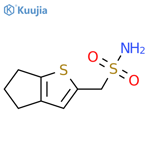

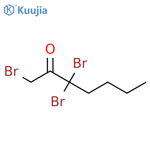

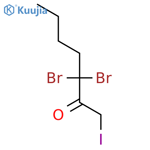

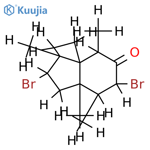

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

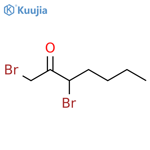

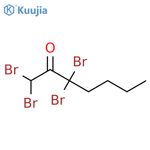

|

2-Heptanone, 1,3,3-tribromo- | 54899-96-6 | C7H11Br3O |

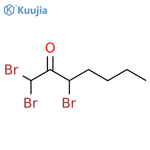

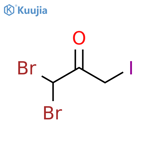

|

3,3-dibromo-1-iodoheptan-2-one | 54899-97-7 | C7H11Br2IO |

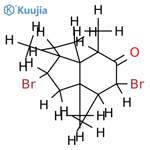

|

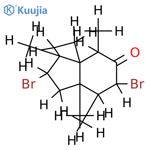

Perforaton | 132342-61-1 | C15H22Br2O |

|

1,1,3-Tribromo-2-heptanone | 54899-95-5 | C7H11Br3O |

|

1,3-Dibrom-2-heptanon | 1577-30-6 | C7H12Br2O |

|

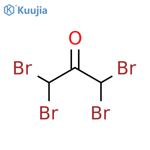

1,1,3,3-Tetrabromoacetone | 22612-89-1 | C3H2Br4O |

|

Perforaton | 125136-26-7 | C15H22Br2O |

|

1,1,3,3-tetrabromoheptan-2-one | 54899-94-4 | C7H10Br4O |

|

2-Propanone, 1,1-dibromo-3-iodo- | 59227-99-5 | C3H3Br2IO |

|

Perforaton | 57566-98-0 | C15H22Br2O |

関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

推奨される供給者

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品